![molecular formula C25H19N5O4 B2694537 N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031594-75-8](/img/no-structure.png)
N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C25H19N5O4 and its molecular weight is 453.458. The purity is usually 95%.
BenchChem offers high-quality N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Reactions
The chemical compound is part of a broader class of compounds with potential applications in various fields of scientific research, such as the development of new synthetic methods, drug discovery, and the study of biological activities. While specific studies on N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide were not found, research on similar compounds provides insight into their potential applications.
Chemical Synthesis : Research on similar triazoloquinazoline derivatives highlights innovative synthetic routes and chemical reactions. For example, the synthesis of 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one from anthranilamide and isocyanates reveals methods for constructing complex heterocycles that could apply to the synthesis of the specified compound (Chern et al., 1988).
Biological Evaluation : Compounds with the triazoloquinazoline scaffold have been evaluated for their biological activities. For instance, benzothiazole-based triazoloquinazoline derivatives were synthesized and tested for their antioxidant and antibacterial properties, suggesting that similar compounds could have medicinal applications (Gadhave & Kuchekar, 2020).
Anticancer Activity : Derivatives of triazoloquinazoline have been investigated for their anticancer potential. A study on the synthesis, computer prediction of biological activity, and acute toxicity of 4-aryl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamides indicated their promise as anticancer agents with low toxicity, showcasing the therapeutic prospects of similar compounds (Danylchenko et al., 2016).
Regioselectivity in Chemical Reactions : The study of regioselectivity in electrophilic attacks on related compounds, such as 4-methyl-1-thioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazolin-5-one, contributes to the understanding of reaction mechanisms and the design of new chemical entities with specific functional groups (Fathalla et al., 2000).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the formation of the triazoloquinazoline ring system followed by the introduction of the benzodioxol and methylphenyl substituents.", "Starting Materials": [ "4-methylbenzaldehyde", "2-nitrobenzaldehyde", "guanidine hydrochloride", "ethyl acetoacetate", "1,3-benzodioxole", "sodium borohydride", "sodium hydroxide", "acetic acid", "ethanol", "chloroform", "diethyl ether" ], "Reaction": [ "Condensation of 4-methylbenzaldehyde and 2-nitrobenzaldehyde with guanidine hydrochloride in ethanol to form 3-(4-methylphenyl)-5-nitro-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline", "Reduction of the nitro group using sodium borohydride in ethanol to form 3-(4-methylphenyl)-5-amino-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline", "Alkylation of the amino group with ethyl acetoacetate in the presence of sodium hydroxide in ethanol to form ethyl 3-(4-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylate", "Hydrolysis of the ester using sodium hydroxide in acetic acid to form 3-(4-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylic acid", "Coupling of the carboxylic acid with N-(1,3-benzodioxol-5-ylmethyl)amine using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in chloroform to form N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide", "Purification of the compound using column chromatography with a solvent system of chloroform and diethyl ether" ] } | |
CAS RN |
1031594-75-8 |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide |
Molecular Formula |
C25H19N5O4 |
Molecular Weight |
453.458 |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methylphenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide |
InChI |
InChI=1S/C25H19N5O4/c1-14-2-5-16(6-3-14)22-23-27-25(32)18-8-7-17(11-19(18)30(23)29-28-22)24(31)26-12-15-4-9-20-21(10-15)34-13-33-20/h2-11,29H,12-13H2,1H3,(H,26,31) |
SMILES |
CC1=CC=C(C=C1)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)NCC5=CC6=C(C=C5)OCO6 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



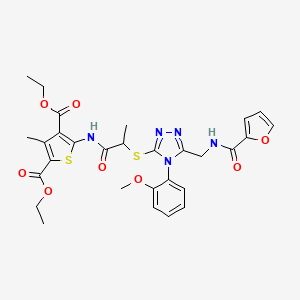

![Ethyl 2-(2-(cyclohexylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2694458.png)

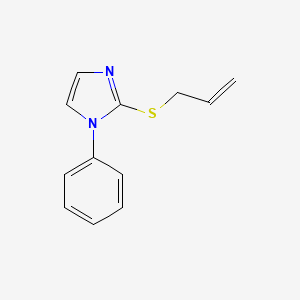
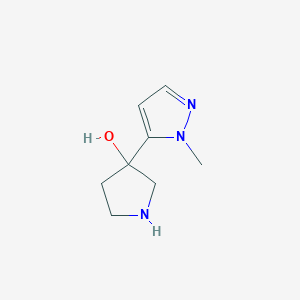

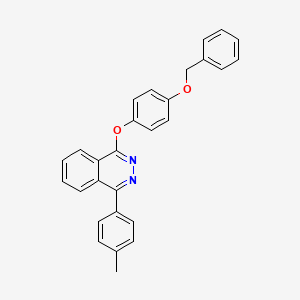
![(3R,9As)-3,4,6,7,9,9a-hexahydro-1H-[1,4]oxazino[3,4-c][1,4]oxazine-3-carbonitrile](/img/structure/B2694469.png)
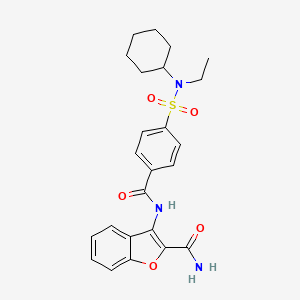
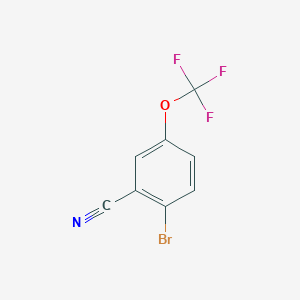
![4-Methyl-5-[(4-methylphenyl)sulfanyl]-1,2,3-thiadiazole](/img/structure/B2694475.png)
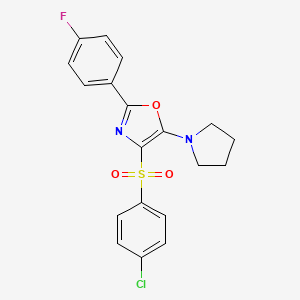
![[(1-cyanocyclohexyl)carbamoyl]methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate](/img/structure/B2694477.png)